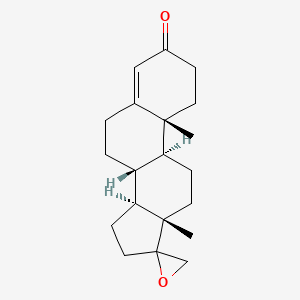
SOAO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SOAO, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How to formulate a research question for studying SOAO?
- Methodological Answer : Use the P-E/I-C-O framework to structure your question:
- Population (P) : Define the chemical system or context (e.g., this compound in catalytic reactions).
- Exposure/Intervention (E/I) : Specify the experimental manipulation (e.g., varying pH during synthesis).
- Comparison (C) : Identify control groups (e.g., comparing this compound with analogous compounds).
- Outcome (O) : Determine measurable results (e.g., reaction yield, stability).
Example: "How does pH variation during this compound synthesis (E) affect its catalytic efficiency (O) compared to standard conditions (C)?" - Refine the question for clarity and testability using peer feedback .
Q. What are the best practices for conducting a literature review on this compound?
- Methodological Answer :
Use Google Scholar with advanced operators (e.g., "this compound" AND "synthesis") and filter by publication date to prioritize recent studies .
Cross-reference databases like Scopus or PubMed for interdisciplinary insights .
Organize findings using a matrix:
| Study | Methodology | Key Findings | Gaps |
|---|---|---|---|
| Smith et al. (2023) | Solvothermal synthesis | High thermal stability | Limited scalability |
Validate sources by checking citations in high-impact journals .
Q. How to design experiments for synthesizing this compound with reproducibility?
- Methodological Answer :
- Follow FAIR data principles : Ensure protocols are Findable, Accessible, Interoperable, and Reusable .
- Document variables rigorously (e.g., temperature gradients, precursor purity).
- Include Supporting Information (SI) in publications with step-by-step procedures and raw data tables .
Example SI Table:
| Step | Parameter | Value | Tolerance |
|---|---|---|---|
| 1 | Temperature | 150°C | ±2°C |
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
Perform triangulation : Cross-validate results using multiple techniques (e.g., XRD, NMR, FTIR) .
Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables .
Replicate experiments under identical conditions and share datasets for community validation .
Example Workflow:
- Contradiction: Conflicting FTIR peaks for this compound’s hydroxyl groups.
- Resolution: Re-test under controlled humidity; publish raw spectra in SI .
Q. What statistical methods are suitable for analyzing this compound’s reactivity under varying conditions?
- Methodological Answer :
- Use ANOVA for multi-factor experiments (e.g., temperature, pressure).
- Apply regression models to predict reactivity trends (e.g., Arrhenius equation for temperature dependence).
- Validate models with bootstrapping or cross-validation .
Example Table:
| Condition | Reactivity (mol/s) | 95% Confidence Interval |
|---|---|---|
| 25°C | 0.45 | 0.42–0.48 |
Q. How to ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
Adopt open-science practices : Publish detailed protocols on platforms like *Protocols.io *.
Use reference materials (e.g., NIST-certified reagents) to minimize variability .
Collaborate with independent labs for cross-validation and report discrepancies transparently .
Example Checklist:
- Precursor sources documented.
- Environmental controls (humidity, light) specified.
Q. Key Methodological Frameworks
属性
CAS 编号 |
35900-10-8 |
|---|---|
分子式 |
C20H28O2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one |
InChI |
InChI=1S/C20H28O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h11,15-17H,3-10,12H2,1-2H3/t15-,16+,17+,18+,19+,20?/m1/s1 |
InChI 键 |
GYRQGNPJTRTENN-QYLPRCTNSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CO5)C |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45CO5)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CO5)C |
同义词 |
SOAO spiro-17 beta-oxiranyl-delta(4)-androsten-3-one spiro-17-oxiranyl-delta(4)-androsten-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















